N-Benzylpyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3/c1-2-4-10(5-3-1)8-13-11-6-7-12-9-14-11/h1-7,9H,8H2,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLOPDIVUDLFSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=NC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90530386 | |
| Record name | N-Benzylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16973-99-2 | |
| Record name | N-Benzylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90530386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance of Pyrimidine Scaffolds in Heterocyclic Chemistry
The pyrimidine (B1678525) ring is a cornerstone of heterocyclic chemistry, largely due to its integral role in nature's most fundamental molecules. As a key component of the nucleobases uracil, thymine, and cytosine, it forms the structural basis of the genetic material, DNA and RNA. nih.gov This biological prevalence has made the pyrimidine scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.gov
Researchers have extensively demonstrated that compounds incorporating a pyrimidine nucleus exhibit a vast range of biological activities. These include, but are not limited to, anticancer, antiviral, antimicrobial, anti-inflammatory, and cardiovascular effects. nih.gov The synthetic versatility of the pyrimidine ring allows chemists to generate large libraries of structurally diverse derivatives, which is a crucial advantage in the search for new therapeutic agents. nih.gov The ability of the nitrogen atoms within the ring to form hydrogen bonds is a key factor in the biological activity of many pyrimidine derivatives, enabling them to interact effectively with biological targets like proteins and enzymes. nih.govrsc.org
Rationale for N Benzylation in Pyrimidine Derivatization
In the pursuit of developing new and effective drug candidates, medicinal chemists often modify a core scaffold to fine-tune its properties. The attachment of a benzyl (B1604629) group to a nitrogen atom (N-benzylation) on the pyrimidine (B1678525) ring is a deliberate and strategic modification. This addition can significantly influence the compound's size, shape, flexibility, and lipophilicity (its ability to dissolve in fats and lipids).
These modifications can, in turn, enhance the molecule's ability to bind to specific biological targets. The benzyl group can engage in various non-covalent interactions, such as hydrophobic and pi-stacking interactions, within the binding site of a protein or enzyme. This can lead to increased potency and selectivity for the intended target. For example, studies on 2-benzylthiopyrimidines have shown that N-alkylation can enhance their antibacterial effects.
Furthermore, the benzyl group itself can be readily substituted, allowing for the systematic exploration of structure-activity relationships (SAR). By adding different chemical groups to the benzyl ring, researchers can probe how these changes affect the compound's biological activity, leading to the optimization of lead compounds into more potent and specific agents.
Overview of Research Trajectories for N Benzylpyrimidin 4 Amine Derivatives
Strategies for the Synthesis of this compound and its Derivatives
The construction of the this compound scaffold can be achieved through several synthetic routes, primarily involving nucleophilic substitution on a pre-existing pyrimidine ring or the construction of the pyrimidine ring itself through multicomponent reactions.
A prevalent and direct method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a pyrimidine ring bearing a leaving group, most commonly a halogen, at the C4 position. The reaction of 4-chloropyrimidine (B154816) or 2,4-dichloropyrimidine (B19661) with benzylamine (B48309) serves as a key step.
In the case of 2,4-dichloropyrimidine, the reaction with benzylamine can lead to a mixture of isomeric products. However, the regioselectivity can be controlled by carefully selecting the reaction conditions. For instance, the reaction of 2,4-dichloropyrimidine with benzylamine in ethanol (B145695) at reflux, often in the presence of a base like N,N-diisopropylethylamine (DIPEA), has been shown to preferentially yield N-benzyl-2-chloropyrimidin-4-amine. nih.gov This intermediate can then be further functionalized at the C2 position. The higher reactivity of the chlorine atom at the C4 position compared to the C2 position is a well-established principle in pyrimidine chemistry, facilitating this selective substitution. rsc.org
The reaction conditions for SNAr can be varied to optimize yield and selectivity. Factors such as the solvent, temperature, and the nature of the base play a crucial role. For example, some transformations may proceed at room temperature, while others require heating to achieve a reasonable reaction rate.
Table 1: Examples of Nucleophilic Aromatic Substitution for this compound Synthesis
| Starting Material | Reagent | Product | Reference |
| 2,4-Dichloropyrimidine | Benzylamine | N-Benzyl-2-chloropyrimidin-4-amine | nih.gov |
| 4-Chloropyrimidine | Benzylamine | This compound |
This table is illustrative and specific reaction conditions can be found in the cited literature.
Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like pyrimidines in a single step from three or more starting materials. mdpi.comresearchgate.netsamipubco.com While direct synthesis of this compound via a well-established named MCR is less common, the principles of MCRs can be applied to generate highly substituted pyrimidine cores which can then be converted to the target compound.
The Biginelli reaction, a classic MCR, condenses an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) to form dihydropyrimidinones. beilstein-journals.org While this specific reaction does not directly yield this compound, variations and other MCRs can be envisioned. For instance, a three-component reaction involving a benzyl-substituted amidine, a 1,3-dicarbonyl compound, and a suitable third component could potentially lead to the desired pyrimidine scaffold. organic-chemistry.org MCRs are advantageous due to their convergence, operational simplicity, and the ability to generate diverse libraries of compounds by varying the starting materials. frontiersin.orgmdpi.comorganic-chemistry.orgnih.gov
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methodologies. For the synthesis of pyrimidine derivatives, including this compound, greener techniques such as the use of ionic liquids and microwave irradiation have been explored.
Ionic liquids (ILs) are salts with low melting points that can serve as both solvents and catalysts in organic reactions. japsonline.comjapsonline.comnih.gov Their negligible vapor pressure, high thermal stability, and recyclability make them attractive alternatives to volatile organic solvents. tandfonline.com The synthesis of pyrimidine derivatives has been successfully carried out in ionic liquids, often leading to improved yields and simpler work-up procedures. japsonline.comjapsonline.com For example, ionic liquids like 1-n-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIm]BF4) have been used as media for condensation reactions to form pyrimidine-related structures. tandfonline.com
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. mdpi.comnih.govderpharmachemica.com By directly heating the reaction mixture, microwave-assisted synthesis can significantly reduce reaction times from hours to minutes and often leads to higher yields and purer products compared to conventional heating methods. mdpi.comthieme-connect.com The synthesis of N-substituted pyrimidines, including the nucleophilic substitution of chloropyrimidines with amines, has been effectively performed under microwave irradiation. nih.govbohrium.com This technique is particularly beneficial for high-throughput synthesis and the rapid generation of compound libraries. nih.gov
Table 2: Comparison of Conventional and Greener Synthesis Methods for Pyrimidine Derivatives
| Method | Advantages | Disadvantages | Reference |
| Conventional Heating | Well-established, widely applicable | Long reaction times, often requires high temperatures, use of volatile organic solvents | |
| Ionic Liquid-Mediated | Recyclable solvent/catalyst, improved yields, simpler work-up | Higher initial cost of ionic liquids, potential viscosity issues | japsonline.comjapsonline.comnih.govtandfonline.com |
| Microwave Irradiation | Drastically reduced reaction times, improved yields, higher purity | Requires specialized equipment, potential for localized overheating | mdpi.comnih.govderpharmachemica.comthieme-connect.combohrium.com |
Multicomponent Reaction Pathways for Pyrimidine Scaffold Formation
Derivatization and Functionalization Strategies for this compound
Once the this compound core is synthesized, it can be further modified at various positions to explore structure-activity relationships and develop new analogues.
The pyrimidine ring of this compound offers several sites for further functionalization. If the synthesis starts from 2,4-dichloropyrimidine, the remaining chlorine atom at the C2 position is a prime handle for subsequent nucleophilic substitution reactions. A wide variety of nucleophiles, including amines, alcohols, and thiols, can be introduced at this position. nih.gov For example, reacting N-benzyl-2-chloropyrimidin-4-amine with various cyclic amines like pyrrolidine (B122466) or piperazine (B1678402) can lead to a diverse set of 2,4-disubstituted pyrimidine derivatives. nih.gov
Other positions on the pyrimidine ring can also be functionalized. For instance, halogenation at the C5 position can be achieved, introducing another point for modification, such as in the synthesis of 5-bromo-N-benzylpyrimidin-4-amine derivatives. hep.com.cn
The benzyl group of this compound can also be modified to study the impact of substituents on the biological activity of the molecule. This can be achieved in two primary ways: either by starting with a pre-substituted benzylamine in the initial SNAr reaction or by performing electrophilic aromatic substitution on the benzyl ring of the synthesized this compound.
Using a range of substituted benzylamines (e.g., with chloro, fluoro, or methoxy (B1213986) groups on the phenyl ring) allows for the systematic exploration of electronic and steric effects. hep.com.cn For example, the synthesis of derivatives with substituents on the benzyl ring has been reported to modulate their biological activities. hep.com.cn
The electronic nature of the substituents on the benzyl ring can influence the nucleophilicity of the amine and thus the rate of the initial SNAr reaction. Electron-donating groups on the benzyl ring would be expected to increase the nucleophilicity of the amine, potentially leading to faster reaction rates, while electron-withdrawing groups might have the opposite effect.
Regioselective Functionalization Techniques
The functionalization of the this compound scaffold is a critical aspect of modifying its chemical properties. Regioselectivity in these transformations is paramount for the synthesis of specific isomers. The pyrimidine ring presents multiple sites for substitution, primarily at the C2, C5, and C6 positions, with the reactivity of each position being influenced by the electronic effects of the existing amino and benzyl groups, as well as the reaction conditions.
A primary technique for regioselective functionalization involves nucleophilic aromatic substitution (SNAr) on appropriately substituted precursors. For instance, starting with 2,4-dichloropyrimidine, the first substitution with benzylamine occurs preferentially at the more reactive C4 position. google.com This high regioselectivity is attributed to the electronic properties of the pyrimidine ring, where the carbon at the 4-position is more susceptible to nucleophilic attack. mdpi.com Subsequent functionalization at the C2 position can then be achieved, often requiring more forcing conditions. mdpi.com The presence of an electron-donating amino group at the C4 position deactivates the ring towards further nucleophilic attack, but substitution at C2 or C6 can still be achieved, particularly if these positions are activated by a leaving group like a halogen.
Another powerful technique is directed ortho-metalation (DoM) . While direct C-H functionalization of this compound can be challenging, the strategic introduction of a directing metalating group (DMG) can facilitate regioselective lithiation. For example, although not directly on this compound, studies on related pyridine (B92270) systems show that a carefully chosen directing group can guide lithiation to a specific ortho position. researchgate.net This approach allows for the introduction of a wide range of electrophiles at a predetermined site. For pyrimidines, lithiation often occurs at the C6 position if the C4 and C2 positions are blocked or less activated. acs.org
Palladium-catalyzed cross-coupling reactions represent a versatile set of methods for regioselective functionalization. Reactions like the Suzuki, Heck, and Buchwald-Hartwig amination allow for the introduction of aryl, vinyl, and amino groups, respectively, at specific positions of the pyrimidine ring, typically at a carbon atom bearing a halogen. cmu.edumit.edu For instance, a 2-chloro-N-benzylpyrimidin-4-amine intermediate can undergo a Suzuki coupling to introduce a substituent at the C2 position. nih.gov The choice of ligand and palladium precursor is crucial for achieving high yields and selectivity. cmu.edu
Furthermore, radical functionalization offers an alternative approach for C-H functionalization. The regioselectivity of radical addition to electron-deficient heteroarenes like pyrimidine is influenced by the nature of the radical, solvent, and pH. nih.gov This method can allow for the introduction of alkyl or other functional groups at positions that are not easily accessible through ionic pathways.
The regioselectivity of these functionalization techniques can often be predicted and rationalized through computational methods, such as Density Functional Theory (DFT) calculations. These studies can elucidate the electronic structure of the molecule, including the Lowest Unoccupied Molecular Orbital (LUMO) distribution, which can indicate the most electrophilic sites for nucleophilic attack. mdpi.comwuxiapptec.com
Reaction Mechanism Elucidation for Key Transformations involving this compound
The formation of this compound and its subsequent transformations are governed by well-established reaction mechanisms. The primary route to synthesize this compound involves the nucleophilic aromatic substitution (SNAr) of a 4-halopyrimidine, typically 4-chloropyrimidine, with benzylamine.
The SNAr mechanism proceeds via a two-step addition-elimination sequence. In the first step, the nucleophilic nitrogen atom of benzylamine attacks the electron-deficient C4 carbon of the pyrimidine ring. This attack is the rate-determining step and leads to the formation of a high-energy, negatively charged intermediate known as the Meisenheimer complex. researchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring and stabilized by the electron-withdrawing nitrogen atoms within the ring.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex
In the second step, the aromaticity of the pyrimidine ring is restored by the elimination of the leaving group, which is typically a halide ion (e.g., Cl⁻). This step is generally fast.
Step 2: Elimination of the Leaving Group and Aromatization
The regioselectivity of the initial nucleophilic attack at the C4 position over the C2 or C6 positions is a key aspect of this transformation. Computational studies using Density Functional Theory (DFT) have provided significant insights into this selectivity. These calculations have shown that the carbon atom at the 4-position of 2,4-dichloroquinazoline, a related heterocyclic system, possesses a higher coefficient for the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com This indicates that the C4 position is the most electrophilic and, therefore, the most susceptible to nucleophilic attack. mdpi.com Consequently, the activation energy for the formation of the Meisenheimer complex via attack at C4 is lower than for attack at C2. mdpi.com This theoretical understanding aligns with the experimental observation that substitution occurs preferentially at the C4 position. mdpi.com
For transformations involving palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, the mechanism is more complex and involves a catalytic cycle. This cycle typically includes three main steps: oxidative addition, transmetalation (in the case of Suzuki or similar couplings) or coordination of the amine, and reductive elimination. In the context of synthesizing derivatives of this compound, for example by reacting a 2-chloro-N-benzylpyrimidin-4-amine with another amine, the key steps would be:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the pyrimidine ring to form a palladium(II) species.
Coordination and Deprotonation: The amine substrate coordinates to the palladium(II) center, followed by deprotonation by a base to form a palladium-amido complex.
Reductive Elimination: The new carbon-nitrogen bond is formed as the product is eliminated from the palladium center, regenerating the palladium(0) catalyst which can then re-enter the catalytic cycle.
The efficiency and selectivity of these catalytic reactions are highly dependent on the choice of the phosphine (B1218219) ligand attached to the palladium, which influences the rates of the individual steps in the catalytic cycle. cmu.edu
Interactive Data Tables
Table 1: Synthesis of this compound Derivatives
| Starting Material | Reagent | Catalyst/Base | Solvent | Conditions | Product | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Benzylamine | Triethylamine | Ethanol | Reflux | 2-Chloro-N-benzylpyrimidin-4-amine | 88 | mdpi.com |
| 4-Chloro-2,6-diaminopyrimidine | Benzylamine | KF | Water | 100 °C, 17h | 2,6-Diamino-N-benzylpyrimidin-4-amine | N/A | nih.gov |
| 2,4-Dichloro-5-methylpyrimidine | Benzylamine | Et₃N | N/A | 18h | 2-Chloro-5-methyl-N-benzylpyrimidin-4-amine | ~40 (2 steps) | acs.org |
| 4-Chloropyrimidine | Benzylamine | N/A | N/A | N/A | This compound | N/A | researchgate.net |
X-ray Crystallographic Analysis of this compound Derivatives
Molecular Conformation and Geometry Analysis
The molecular structure of this compound derivatives is characterized by the spatial relationship between the pyrimidine ring and the benzyl group. The pyrimidine ring itself is aromatic and largely planar. However, the exocyclic amino group and the attached benzyl substituent introduce conformational flexibility.
The geometry around the nitrogen atom of the sulfonamide group in related structures, such as N-allyl-N-benzyl-4-methylbenzenesulfonamide, provides insight into the likely conformation. In one such crystal structure, the aryl groups are oriented gauche relative to the S1-N1 bond, with a C1-S1-N1-C11 torsion angle of 84.2 (2)°. nsf.gov The bond lengths, such as N1-C11 (1.466 (3) Å) and N1-C8 (1.471 (3) Å), are consistent with established values for such linkages. nsf.gov In another related derivative, benzyl N′-[(1E,4E)-1,5-bis(4-methoxyphenyl)penta-1,4-dien-3-ylidene]hydrazine-1-carbodithioate, the benzyl ring and the methylenesulfanyl moiety are found to be nearly perpendicular to each other. iucr.org This tendency for non-planar arrangements between the aromatic systems is a common feature driven by the minimization of steric hindrance and the optimization of non-covalent interactions.
Interactive Table 1: Selected Bond Lengths and Torsion Angles in a Representative N-Benzyl Derivative. (Data derived from a study on N-allyl-N-benzyl-4-methylbenzenesulfonamide). nsf.gov
| Parameter | Bond/Atoms | Value |
|---|---|---|
| Bond Length | S1=O1 | 1.4290 (18) Å |
| Bond Length | S1=O2 | 1.4342 (18) Å |
| Bond Length | N1-S1 | 1.636 (2) Å |
| Bond Length | N1-C11 (benzyl) | 1.466 (3) Å |
Crystal Packing Arrangements and Lattice Interactions
The way individual molecules of this compound derivatives pack together in the solid state is governed by a variety of intermolecular forces. These interactions dictate the crystal's symmetry, density, and stability. X-ray diffraction studies on related compounds reveal that molecules are often linked through a network of hydrogen bonds and other weak interactions to form higher-order structures like chains or sheets. iucr.orgnih.gov
For instance, the crystal structure of N-allyl-N-benzyl-4-methylbenzenesulfonamide reveals an orthorhombic Pna21 space group. nsf.gov Another synthesized hydrazide-hydrazone derivative crystallized in the monoclinic space group P2/n. mjcce.org.mk The specific packing arrangement is a unique fingerprint of the compound, influenced by its substituent groups and the crystallization conditions.
Interactive Table 2: Crystallographic Data for Representative Amine Derivatives.
| Compound | Crystal System | Space Group | Cell Parameters | Ref. |
|---|---|---|---|---|
| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | a = 18.6919 Å, b = 10.5612 Å, c = 8.1065 Å | nsf.gov |
| (E)-N'-(2-hydroxybenzylidene)-2-((3-(trifluoromethyl)phenyl)amino)benzohydrazide | Monoclinic | P2/n | a = 21.0586 Å, b = 8.1969 Å, c = 21.6475 Å, β = 92.886° | mjcce.org.mk |
Supramolecular Assembly and Non-Covalent Interactions
Supramolecular chemistry focuses on the organization of molecules into larger, ordered structures through non-covalent interactions. beilstein-journals.org In this compound derivatives, these forces are paramount in controlling the crystal architecture.
Hydrogen Bonding Networks (N-H...O, N-H...N, C-H...O Types)
Hydrogen bonds are among the strongest and most directional non-covalent interactions. libretexts.org In the crystal structures of related pyrimidine derivatives, a variety of hydrogen bonds are observed. N(4)-substituted 2,4-diamino-6-benzyloxy-5-nitrosopyrimidines, for example, exhibit extensive networks of N-H...O and N-H...N hydrogen bonds. nih.gov These interactions often form predictable patterns, or "synthons," such as dimers and chains, which serve as the building blocks of the supramolecular structure. researchgate.net
Weaker C-H...O hydrogen bonds, where a carbon-hydrogen bond acts as the donor, also play a significant role in stabilizing the crystal packing. rsc.org These interactions, along with N-H...S and C-H...N bonds, contribute to the formation of complex three-dimensional networks. iucr.orgmjcce.org.mk
Interactive Table 3: Representative Hydrogen Bond Geometries in Related Crystal Structures.
| Interaction Type | Donor-H...Acceptor | D-H...A Angle (°) | H...A Distance (Å) | D...A Distance (Å) | Ref. |
|---|---|---|---|---|---|
| N-H...O | N1-H1A...O2 | 161.0 | 2.05 | 3.028 | researchgate.net |
| N-H...S | N-H...S | - | - | - | iucr.org |
| C-H...O | C-H...O | - | - | - | mjcce.org.mkrsc.org |
Aromatic π-π Stacking Interactions
The interaction between the π-electron systems of aromatic rings, known as π-π stacking, is a key stabilizing force in many organic crystals. encyclopedia.pub In derivatives of this compound, both the pyrimidine and benzyl rings can participate in these interactions. The geometry of π-π stacking is typically not a face-to-face "sandwich" arrangement, which is electrostatically repulsive. Instead, a parallel-displaced (staggered) or T-shaped (perpendicular) orientation is favored, which allows for attractive electrostatic interactions. encyclopedia.pub
For example, in N-benzimidazolyl-pyrimidine–M(II) complexes, π-stacking interactions are described as playing an important role in the construction of the three-dimensional framework. rsc.org The distances between the interacting aromatic rings are typically in the range of 3.3 to 3.8 Å. beilstein-journals.orgresearchgate.net These interactions often work in concert with hydrogen bonds to create robust supramolecular assemblies. nih.gov
Anion-π and C-H...π Interactions in Solid State
The pyrimidine ring in this compound is electron-deficient, making it a suitable candidate for engaging in anion-π interactions. This is a non-covalent force between an anion and the face of an electron-poor π-system. acs.orgresearchgate.net Studies on 2-aminopyrimidine (B69317) derivatives have demonstrated their ability to interact favorably with anions, an interaction that is often found to coexist and work cooperatively with hydrogen bonding. acs.orgresearchgate.netacs.org
Advanced Spectroscopic Characterization Techniques (e.g., Multi-Dimensional NMR, High-Resolution Mass Spectrometry)
The definitive structural elucidation of this compound relies on a combination of advanced spectroscopic methods. While foundational techniques like one-dimensional Nuclear Magnetic Resonance (NMR) and basic Mass Spectrometry (MS) provide initial data, multi-dimensional NMR and high-resolution mass spectrometry (HRMS) are indispensable for unambiguous confirmation of the molecular structure and connectivity. These techniques offer a deeper insight into the molecular framework, resolving ambiguities that may arise from simpler spectra. mdpi.comnih.govnih.gov
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Multi-dimensional NMR spectroscopy is a powerful tool for establishing the precise connectivity of atoms within a molecule. For a compound such as this compound, a suite of 1D and 2D NMR experiments is employed to assign every proton and carbon signal to its specific position in the structure.
The standard ¹H and ¹³C NMR spectra provide the initial chemical shift information for the distinct nuclei. However, in complex molecules, signal overlap or ambiguity in assignment is common. Two-dimensional techniques like Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are used to overcome these challenges by revealing through-bond correlations between nuclei. core.ac.ukresearchgate.net
¹H-¹H COSY: This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, it would confirm the relationships between adjacent protons on the pyrimidine and benzene (B151609) rings.
HSQC: The HSQC experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling). sdsu.edu This is the primary method for assigning carbon signals based on their attached, and usually more easily assigned, protons.
HMBC: The HMBC experiment is crucial for piecing together the molecular skeleton by showing correlations between protons and carbons over two to three bonds (²J and ³J-coupling). sdsu.edu For this compound, key HMBC correlations would be observed between the benzylic methylene (B1212753) protons (CH₂) and carbons of both the phenyl and pyrimidine rings, unequivocally establishing the link between these two fragments.
The following data tables are illustrative examples of the type of data obtained from NMR analysis to enable the structural assignment of this compound.
Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for this compound. (Note: These are representative values for illustrative purposes.)
| Position | Atom Type | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| 2 | CH | 8.45 | 158.5 |
| 5 | CH | 6.60 | 110.0 |
| 6 | CH | 8.20 | 157.0 |
| 4 | C | - | 162.0 |
| 7 (CH₂) | CH₂ | 4.70 (d) | 46.0 |
| 8 (NH) | NH | 5.90 (t) | - |
| 1' | C | - | 138.0 |
| 2'/6' | CH | 7.35 (d) | 127.5 |
| 3'/5' | CH | 7.40 (t) | 129.0 |
| 4' | CH | 7.30 (t) | 128.0 |
Table 2: Key Hypothetical HMBC Correlations for this compound. (Note: This table illustrates crucial correlations for structural confirmation.)
| Proton (Position) | Correlated Carbon(s) (Position) | Significance |
| H-7 (CH₂) | C-4, C-1' | Confirms the connection of the methylene bridge to the pyrimidine ring at C-4 and to the benzyl ring at C-1'. |
| H-7 (CH₂) | C-2', C-6' | Confirms proximity to the ortho-carbons of the benzyl ring. |
| H-8 (NH) | C-4, C-5 | Confirms the amine linkage to the pyrimidine ring. |
| H-2 | C-4, C-6 | Shows connectivity within the pyrimidine ring. |
| H-6 | C-2, C-4, C-5 | Shows connectivity within the pyrimidine ring. |
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This precision allows for the determination of the elemental formula of a compound, a critical piece of data for confirming its identity. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.
For this compound (C₁₁H₁₁N₃), HRMS would be used to confirm its molecular formula by matching the experimental mass to the theoretical calculated mass with a high degree of accuracy (typically within 5 ppm).
Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. For this compound, a characteristic and dominant fragmentation would be the alpha-cleavage of the bond between the benzylic carbon and the nitrogen atom, leading to the formation of a stable tropylium (B1234903) cation (C₇H₇⁺) at m/z 91. libretexts.orglibretexts.org Another likely fragmentation is the loss of the benzyl group to give the aminopyrimidine radical cation.
Table 3: Illustrative High-Resolution Mass Spectrometry Data for this compound.
| Ion | Formula | Calculated Exact Mass (m/z) | Type |
| [M+H]⁺ | C₁₁H₁₂N₃⁺ | 186.1026 | Molecular Ion |
| [M]⁺• | C₁₁H₁₁N₃⁺• | 185.0953 | Molecular Ion |
| [C₇H₇]⁺ | C₇H₇⁺ | 91.0542 | Fragment (Tropylium ion) |
| [C₄H₄N₃]⁺ | C₄H₄N₃⁺ | 94.0405 | Fragment (Aminopyrimidine moiety) |
Together, the detailed correlational data from multi-dimensional NMR and the precise mass and formula information from HRMS provide a comprehensive and unambiguous structural characterization of this compound.
Computational Chemistry and in Silico Modeling of N Benzylpyrimidin 4 Amine
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule, offering a foundational view of its chemical nature.
The electronic properties of N-Benzylpyrimidin-4-amine, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key predictors of its chemical reactivity. The HOMO energy correlates with the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability; a larger gap implies higher stability and lower reactivity. ijpcbs.com
Quantum chemical descriptors derived from these calculations, such as electronegativity, chemical hardness, and the dipole moment, provide a quantitative basis for structure-activity relationship (SAR) studies. ijpcbs.comaun.edu.eg For instance, the molecular electrostatic potential (MEP) map visually represents the charge distribution, highlighting electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). In this compound, the nitrogen atoms of the pyrimidine (B1678525) ring are typically regions of negative electrostatic potential, making them likely sites for hydrogen bonding. nih.gov Fukui function analysis can further pinpoint specific atomic sites prone to nucleophilic, electrophilic, or radical attack. nih.gov
| Quantum Chemical Descriptor | Predicted Value (Illustrative) | Significance |
|---|---|---|
| HOMO Energy | -6.5 eV | Indicates electron-donating capability. |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.3 eV | Relates to chemical stability and reactivity. ijpcbs.com |
| Dipole Moment | 2.5 D | Measures overall polarity of the molecule. ijpcbs.com |
| Chemical Hardness (η) | 2.65 eV | Resistance to change in electron distribution. |
The flexibility of this compound is primarily due to the rotation around the single bonds linking the benzyl (B1604629) group to the exocyclic amine and the amine to the pyrimidine ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers or rotamers) of the molecule and the energy barriers between them. wikipedia.org
Computational methods can systematically explore the potential energy surface of the molecule by varying key dihedral angles. This search identifies low-energy minima, which represent the most probable conformations the molecule will adopt. nih.govethz.ch For N-benzyl-type structures, the orientation of the benzyl ring relative to the rest of the molecule is critical. Staggered conformations are generally energy minima, while eclipsed conformations represent energy maxima (transition states). youtube.com The relative energies of these conformers determine their population distribution at equilibrium. Understanding this landscape is crucial, as the biological activity of a ligand often depends on its ability to adopt a specific conformation that fits into a protein's binding site. ethz.ch
| Conformer | Key Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Anti | ~180° | 0.0 | Most stable, with benzyl and pyrimidine rings extended. youtube.com |
| Gauche | ~±60° | 0.8 - 1.5 | Slightly higher in energy due to steric hindrance. wikipedia.orgyoutube.com |
| Eclipsed (Syn) | ~0° | 4.0 - 5.0 | Transition state, highest energy due to steric clash. youtube.com |
Prediction of Electronic Properties and Reactivity
Molecular Dynamics Simulations of this compound Ligand-Target Complexes
While quantum mechanics is ideal for studying single molecules, molecular dynamics (MD) simulations are used to study the behavior of larger systems, such as a ligand interacting with a protein, over time. MD simulations apply classical mechanics to model the movements of atoms and molecules, providing a dynamic picture of the binding process.
Once a potential binding pose of this compound within a target protein is predicted (e.g., by molecular docking), MD simulations are performed to assess the stability of this complex. mdpi.com The simulation tracks the atomic positions and velocities over a set period (typically nanoseconds to microseconds), revealing how the ligand and protein adapt to each other. mdpi.com
A key metric for evaluating stability is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms from their initial positions. A low and stable RMSD value over time suggests that the ligand remains securely in the binding pocket and the protein structure is not significantly perturbed. mdpi.com Conversely, a high or fluctuating RMSD indicates an unstable interaction, where the ligand may be dissociating from the binding site. mdpi.commdpi.com Analysis of hydrogen bonds, hydrophobic contacts, and other interactions over the simulation trajectory also provides crucial information on the persistence and strength of the binding. mdpi.comnih.gov
| Metric | Stable Complex (Typical Value) | Unstable Complex (Typical Value) | Interpretation |
|---|---|---|---|
| Ligand RMSD | < 2.0 Å | > 4.0 Å | Measures the deviation of the ligand from its initial pose. mdpi.comnih.gov |
| Protein Backbone RMSD | 1.0 - 3.0 Å | > 3.0 Å with high fluctuation | Indicates the overall stability of the protein structure. mdpi.com |
| Hydrogen Bond Occupancy | > 60% | < 30% or highly variable | Shows the persistence of key hydrogen bonds during the simulation. nih.gov |
A single static structure is often insufficient to represent the dynamic nature of a protein-ligand interaction. MD simulations excel at conformational sampling, exploring the vast landscape of possible ligand and protein conformations. nih.gov During a simulation, this compound can reorient itself within the binding pocket, and the surrounding amino acid side chains can adjust to accommodate it.
Enhanced sampling techniques can be used to accelerate this exploration and overcome energy barriers, leading to a more comprehensive view of the binding landscape. nih.gov The collection of structures (snapshots) from the simulation trajectory forms a conformational ensemble. Analyzing this ensemble provides a more accurate, averaged picture of the binding mode and can reveal alternative binding poses or transient interactions that would be missed by static methods. nih.govnih.gov
Protein-Ligand Complex Stability and Dynamic Behavior
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred binding orientation of one molecule (the ligand) to a second (the protein or receptor). nih.gov For this compound, docking studies are essential for identifying potential biological targets and hypothesizing its mechanism of action at a molecular level. researchgate.net
The process involves placing the ligand in various positions and orientations within the protein's binding site and using a scoring function to estimate the binding affinity for each pose. The scoring function typically evaluates intermolecular interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. nih.gov
Docking studies on this compound derivatives have shown that the pyrimidine ring is a crucial scaffold for establishing key interactions. researchgate.netnih.gov The pyrimidine nitrogens frequently act as hydrogen bond acceptors with residues in the protein's active site, while the benzyl group often fits into a hydrophobic pocket, contributing to binding affinity through van der Waals and pi-stacking interactions. nih.govnih.gov The results from docking can guide the design of more potent inhibitors by suggesting modifications to the this compound structure to improve these interactions. acs.org
| Ligand Moiety | Interacting Protein Residue | Interaction Type | Predicted Distance (Å) |
|---|---|---|---|
| Pyrimidine N1 | Leucine (Backbone NH) | Hydrogen Bond | 2.9 |
| Exocyclic Amine (NH) | Glutamic Acid (Side Chain C=O) | Hydrogen Bond | 3.1 |
| Benzyl Ring | Valine, Isoleucine, Phenylalanine | Hydrophobic/van der Waals | N/A |
| Benzyl Ring | Phenylalanine | Pi-Pi Stacking | 3.8 |
Binding Mode Hypothesis Generation
Molecular docking is a primary computational tool used to generate hypotheses about the binding mode of this compound derivatives to their protein targets. These studies predict the preferred orientation of the ligand within the binding site, which is crucial for understanding its mechanism of action.
For derivatives of this compound targeting proteins like Valosin-containing protein (VCP/p97) and FMS-like tyrosine kinase-3 (FLT3), docking studies have been instrumental. rgdscience.comresearchgate.net The process involves placing the 3D structure of the ligand into the 3D structure of the protein's binding pocket. The resulting poses are then scored based on various energy functions to identify the most stable and likely binding conformation.
These generated hypotheses are crucial starting points for further investigation, including more rigorous computational analyses and experimental validation.
Identification of Key Interacting Residues and Binding Site Characteristics
Building on binding mode hypotheses, in silico models are used to identify specific amino acid residues that are critical for ligand recognition and binding. These interactions are fundamental to the stability of the ligand-protein complex.
Molecular docking and molecular dynamics (MD) simulations have identified several key interacting residues for pyrimidine-based inhibitors. For example, in the context of FMS-like tyrosine kinase-3 (FLT3), molecular docking studies of N-phenylpyrimidine-4-amine derivatives have highlighted residues such as C694 in the hinge region, with which the pyrimidine core can form hydrogen bonds. nih.gov Other critical residues identified in the hydrophobic active site include K644, F691, E692, N701, D829, and F830. researchgate.netnih.gov
For other targets, similar key interactions have been proposed. In studies on related pyrimidine inhibitors of HIV-1 reverse transcriptase, the highly conserved residues Trp229 and Tyr188 were identified as important for binding strength. researchgate.net The characteristics of the binding site are also elucidated through these studies. The binding sites are often composed of a hinge region for hydrogen bonding, a hydrophobic pocket to accommodate the benzyl group, and sometimes additional pockets that can be exploited by further substitution on the core scaffold. The identification of these residues and site characteristics provides a detailed map for structure-based drug design, enabling chemists to design new derivatives with modifications that specifically target these key interaction points to enhance binding affinity and selectivity.
Table 1: Examples of Key Interacting Residues for Pyrimidine-Based Inhibitors 交互式数据表
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| FMS-like Tyrosine Kinase-3 (FLT3) | C694, F691, D829, F830 | Hydrogen Bonding, Hydrophobic | researchgate.netnih.gov |
| HIV-1 Reverse Transcriptase | Trp229, Tyr188 | π-π Stacking, Steric Anchor | researchgate.net |
| USP1/UAF1 | (Implied by tolerance of substitutions on benzyl ring) | Hydrophobic, van der Waals | nih.gov |
| Valosin-containing protein (VCP/p97) | (Implied by QSAR models) | Hydrogen Bonding, Hydrophobic | tandfonline.com |
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational drug design, aiming to build mathematical models that correlate the chemical structure of compounds with their biological activity.
2D and 3D-QSAR Model Development and Validation
Both 2D and 3D-QSAR models have been developed for this compound derivatives to understand the structural requirements for their inhibitory activity against various targets.
2D-QSAR models use descriptors calculated from the 2D representation of molecules, such as physicochemical properties (e.g., logP), electronic parameters, and topological indices. These models can provide general insights into the properties that drive activity. For instance, a 2D-QSAR study might reveal that increased lipophilicity of the benzyl substituent is correlated with higher potency, up to a certain point. sci-hub.se
3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), provide a more detailed, three-dimensional understanding of structure-activity relationships. These models are built by aligning a series of active molecules and calculating steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity.
For this compound derivatives targeting VCP/p97, a robust 3D-QSAR model was constructed with good internal and external validation. tandfonline.com The model showed that hydrogen bond donor, electron-withdrawing group, and hydrophobic characteristics significantly affect the p97 inhibitory activity. tandfonline.com Similarly, for N-phenylpyrimidine-4-amine derivatives as FLT3 inhibitors, CoMFA and CoMSIA models were developed that showed reasonable external predictive power and established a clear structure-activity relationship. researchgate.netnih.gov The validation of these models is critical and is typically performed using a test set of compounds that were not used in the model's development. Statistical parameters such as the cross-validated correlation coefficient (q²) and the conventional correlation coefficient (r²) are used to assess the model's predictive ability.
Table 2: Statistical Validation of 3D-QSAR Models for Pyrimidine Derivatives 交互式数据表
| Target | QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | External Predictive Power (e.g., Pearson-R) | Reference |
|---|---|---|---|---|---|
| VCP/p97 | Atom-based 3D-QSAR | 0.701 | 0.924 | 0.8783 | tandfonline.com |
| FLT3 | CoMFA | 0.802 | 0.983 | QF32 = 0.698 | researchgate.netnih.gov |
| FLT3 | CoMSIA | 0.725 | 0.965 | QF32 = 0.668 | researchgate.netnih.gov |
Pharmacophore Model Generation and Refinement
Pharmacophore modeling focuses on identifying the essential 3D arrangement of chemical features that a molecule must possess to bind to a specific target. These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.
For this compound derivatives, pharmacophore models have been generated based on a set of known active inhibitors. nih.govnih.gov These models serve as 3D queries for virtual screening to identify novel compounds with different chemical scaffolds but the same essential binding features. They are also used to align molecules for 3D-QSAR studies.
A common pharmacophore hypothesis for pyrimidine-based inhibitors might include a hydrogen bond acceptor feature on one of the pyrimidine nitrogens, a hydrogen bond donor from the amine linker, and a hydrophobic feature corresponding to the benzyl group. For example, a study on N-methyl pyrimidone inhibitors of HIV-1 integrase identified a five-point pharmacophore model (AADDR) consisting of two hydrogen bond acceptors, two hydrogen bond donors, and one aromatic ring. acs.org Such models provide a simplified yet powerful representation of the key interactions required for biological activity and can be refined as more structural and activity data become available.
Table 3: Example Pharmacophore Features for Pyrimidine-Based Inhibitors 交互式数据表
| Pharmacophore Feature | Description | Potential Corresponding Group in this compound |
|---|---|---|
| Hydrogen Bond Acceptor (A) | An atom or group that can accept a hydrogen bond. | Pyrimidine ring nitrogen atoms. |
| Hydrogen Bond Donor (D) | An atom or group that can donate a hydrogen bond. | Amine (NH) group linking the pyrimidine and benzyl moieties. |
| Hydrophobic (H) | A non-polar region of the molecule. | Benzyl group, phenyl ring at C2. |
| Aromatic Ring (R) | A planar, cyclic, conjugated system. | Benzyl group, phenyl ring at C2. |
Free Energy Perturbation (FEP) and Relative Binding Affinity Calculations
Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energy between two ligands, or between a ligand and a mutated protein. biorxiv.org It is based on statistical mechanics and involves simulating a non-physical, or alchemical, transformation of one molecule into another in both the bound (in the protein's active site) and unbound (in solvent) states. researchgate.net
The application of FEP can provide highly accurate predictions of changes in binding affinity resulting from small modifications to a lead compound, making it an invaluable tool in lead optimization. wikipedia.org For a series of this compound derivatives, FEP could be used to predict which substituent on the benzyl or pyrimidine ring would lead to the most significant improvement in potency. The method calculates the change in Gibbs free energy (ΔΔG), which can be directly compared with experimental changes in IC₅₀ or Kᵢ values.
While computationally intensive, FEP calculations are becoming more common in drug discovery projects. acs.org They allow for the prioritization of synthetic targets, ensuring that laboratory efforts are focused on the most promising compounds. biorxiv.org The accuracy of FEP results, often within 1 kcal/mol of experimental values, provides a high degree of confidence in the in silico predictions. biorxiv.org This approach can be used to explore the structure-activity relationship in a quantitative manner that goes beyond the correlations provided by QSAR, offering a physics-based prediction of binding affinity.
Ligand Efficiency Metrics Analysis
Ligand efficiency (LE) metrics are used to assess the quality of a compound by relating its binding affinity to its size or other physicochemical properties. nih.govnih.gov These metrics help in the selection of promising fragments and in optimizing lead compounds, preventing the unnecessary increase in molecular weight and lipophilicity, a phenomenon known as "molecular obesity". nih.gov
Ligand Efficiency (LE) normalizes the binding affinity (expressed as Gibbs free energy, ΔG) by the number of non-hydrogen atoms (heavy atom count, HAC). It provides a measure of the average binding energy per atom.
Formula: LE = -ΔG / HAC ≈ 1.4 * pIC₅₀ / HAC
Lipophilicity-Dependent Ligand Efficiency (LLE or LipE) relates potency to lipophilicity (logP or logD). It is a valuable metric because high lipophilicity is often associated with poor pharmacokinetic properties. A higher LLE value is generally desirable. acs.org
Formula: LLE = pIC₅₀ - logP
Molecular Size-Independent Efficiency (SEI) is another metric that aims to provide a size-independent measure of ligand efficiency.
For a series of this compound derivatives, analyzing these metrics would be crucial during the optimization process. For example, a medicinal chemistry effort on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors noted that replacing a quinazoline (B50416) core with a pyrimidine was beneficial as it reduced molecular weight and lipophilicity while maintaining comparable potency, which would translate to improved ligand efficiency metrics. By tracking LE and LLE, chemists can guide their synthetic efforts toward producing compounds that are not only potent but also possess more drug-like properties.
Table 4: Ligand Efficiency Metrics and Their Application 交互式数据表
| Metric | Formula | Desired Value | Application in Optimizing this compound |
|---|---|---|---|
| Ligand Efficiency (LE) | 1.4 * pIC₅₀ / HAC | > 0.3 (general guideline) | To ensure that increases in potency are achieved efficiently with respect to molecular size. |
| Lipophilic Ligand Efficiency (LLE) | pIC₅₀ - logP | > 5-7 (general guideline) | To control lipophilicity while increasing potency, improving the ADME profile. |
| Size Independent Ligand Efficiency (SILE) | pIC₅₀ / HAC^0.3 | Varies | To compare the efficiency of compounds across a wider range of molecular sizes. |
Table of Mentioned Compounds
Biological Target Identification and Mechanistic Studies of N Benzylpyrimidin 4 Amine Derivatives in Vitro
Enzyme Inhibition Studies and Mechanistic Insights
N-Benzylpyrimidin-4-amine Derivatives as Valosin Containing Protein (VCP/p97) Inhibitors
Valosin Containing Protein (VCP), also known as p97, is an AAA+ (ATPases Associated with diverse cellular Activities) ATPase that plays a crucial role in protein quality control, including the ubiquitin-proteasome system and autophagy. mdpi.com Its inhibition has emerged as a promising strategy in cancer therapy. While specific this compound derivatives as VCP/p97 inhibitors are under investigation, broader studies on related pyrimidine (B1678525) and quinazoline (B50416) scaffolds have demonstrated the potential of this structural class.
For instance, a series of 5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine (B3352237) derivatives were designed and synthesized as VCP/p97 inhibitors. nih.gov Several of these compounds exhibited potent inhibitory activities, with compounds V12 and its metabolite V13 showing strong inhibition against various cell lines with IC50 values below 1 µM. nih.gov Specifically, in a p97 enzyme inhibition assay, multiple compounds from this series displayed IC50 values of less than 200 nM. nih.gov Another study identified 2-alkylsulfanylpyrimidine as a p97 inhibitor with an IC50 value of 4.8 µM. mdpi.com Furthermore, N2,N4-dibenzylquinazoline-2,4-diamine (DBeQ) was identified as an ATP-competitive inhibitor of p97. acs.org Optimization of this lead compound led to analogs with nearly 10-fold improvement in potency. acs.org A novel p97/VCP inhibitor, 2-[3-(2-aminoethyl)-1H-indol-1-yl]-N-benzylquinazolin-4-amine (FQ393), was found to inhibit ATP hydrolysis in a dose-dependent manner with an IC50 of 0.90 ± 0.11 µmol/L. nih.gov
These findings underscore the potential of pyrimidine and related heterocyclic scaffolds in targeting VCP/p97. The N-benzyl group, a common feature in many potent enzyme inhibitors, likely contributes to the binding affinity within the ATP-binding pocket of the enzyme.
Table 1: Inhibition of VCP/p97 by Pyrimidine and Related Derivatives
| Compound Class | Specific Compound Example | IC50 Value | Reference |
|---|---|---|---|
| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V4 | 0.3 µM (RPMI-8226 cells) | nih.gov |
| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V12 | 0.5 µM (RPMI-8226 cells) | nih.gov |
| 5,6,7,8-Tetrahydropyrido[2,3-d]pyrimidines | V13 | 0.8 µM (RPMI-8226 cells) | nih.gov |
| 2-Alkylsulfanylpyrimidines | Not specified | 4.8 µM | mdpi.com |
Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Inhibition by this compound Derivatives
Cholinesterases, primarily acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a cornerstone in the symptomatic treatment of Alzheimer's disease. A novel class of 2,4-disubstituted pyrimidines, featuring an N-benzyl group at the C-4 position, has been evaluated for their dual inhibitory activity against these enzymes. nih.gov
Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the C-2 position significantly influences the inhibitory potency and selectivity. nih.gov For instance, the presence of a pyrrolidine (B122466) ring at C-2 in an N-benzyl pyrimidine derivative (compound 7a) resulted in an AChE IC50 of 8.7 µM and a BChE IC50 of 26.4 µM. nih.gov In contrast, a morpholine (B109124) ring at the same position (compound 7b) led to weaker inhibition of both enzymes (AChE IC50 = 14 µM; BuChE IC50 = 68.3 µM). nih.gov
A particularly interesting derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (compound 7d), demonstrated moderate AChE inhibition and also significantly inhibited AChE-induced aggregation of amyloid-β fibrils by 59%. nih.gov Further modifications, such as replacing the N-benzyl group with an N-phenethyl or N-(naphth-1-ylmethyl) group, also yielded potent cholinesterase inhibitors. nih.gov For example, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (compound 9a) was the most potent AChE inhibitor in its series with an IC50 of 5.5 µM, while 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine (compound 9e) was a potent and selective BChE inhibitor with an IC50 of 2.2 µM. nih.gov
Table 2: Cholinesterase Inhibition by 2,4-Disubstituted Pyrimidine Derivatives
| Compound | C-4 Substituent | C-2 Substituent | AChE IC50 (µM) | BChE IC50 (µM) | Reference |
|---|---|---|---|---|---|
| 7a | N-benzyl | Pyrrolidine | 8.7 | 26.4 | nih.gov |
| 7b | N-benzyl | Morpholine | 14 | 68.3 | nih.gov |
| 7d | N-benzyl | 4-Methylpiperazine | Moderate Inhibition | - | nih.gov |
| 8a | N-phenethyl | Pyrrolidine | 9.8 | 13.8 | nih.gov |
| 8e | N-phenethyl | Methylpiperidine | 8.8 | 17.7 | nih.gov |
| 9a | N-(naphth-1-ylmethyl) | Pyrrolidine | 5.5 | 8.9 | nih.gov |
Beta-Secretase 1 (BACE-1) Inhibition by Pyrimidine-Based Scaffolds
Beta-secretase 1 (BACE-1) is a key aspartic protease involved in the production of amyloid-β peptides, which are central to the pathology of Alzheimer's disease. mdpi.comresearchgate.net Consequently, BACE-1 is a prime therapeutic target for disease-modifying therapies. Pyrimidine-based scaffolds have been extensively explored for their potential as BACE-1 inhibitors. mdpi.com
While direct studies on this compound derivatives for BACE-1 inhibition are emerging, related structures have shown promise. For example, a study on pyrimidine/pyrrolidine-sertraline hybrids identified a compound (compound 19) with an IC50 value of 0.73 µM against BACE-1. frontiersin.org Another research effort focusing on 2-benzylpiperidin-N-benzylpyrimidin-4-amines investigated their multi-target activity, including BACE-1 inhibition. mdpi.com
The design of BACE-1 inhibitors often involves creating molecules that can interact with the catalytic aspartate residues (Asp32 and Asp228) in the enzyme's active site. mdpi.com Pyrimidine rings, often incorporated into larger molecular frameworks, serve as versatile scaffolds for positioning key interacting moieties. For instance, pyrazolyl rings combined with a pyrimidine core have been shown to enhance selectivity against related proteases like BACE2 and cathepsin D. mdpi.com
Ubiquitin-Specific Protease 1 (USP1)/USP1-associated Factor 1 (UAF1) Deubiquitinase Inhibition
The deubiquitinating enzyme complex USP1/UAF1 is a critical regulator of DNA damage response pathways and has emerged as a significant target for cancer therapy. acs.org A quantitative high-throughput screen of over 400,000 compounds led to the discovery and subsequent optimization of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent inhibitors of USP1/UAF1. acs.org
The lead compound from this effort, ML323 (compound 70), and its analogs exhibit nanomolar inhibitory potency against the USP1/UAF1 complex. acs.org These compounds have been shown to be selective and cell-active, leading to an increase in the monoubiquitinated forms of PCNA and FANCD2, which are key substrates of USP1/UAF1. acs.orgotavachemicals.com A strong correlation has been demonstrated between the IC50 values of these compounds for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. acs.org Cryo-electron microscopy studies have revealed that ML323 binds to a cryptic site in USP1, displacing part of the protein's hydrophobic core and causing allosteric disruption of the active site.
Table 3: Inhibition of USP1/UAF1 by N-Benzyl-2-phenylpyrimidin-4-amine Derivatives
| Compound | Description | Inhibitory Potency | Reference |
|---|---|---|---|
| ML323 (70) | Lead compound | Nanomolar IC50 | acs.org |
HIV-1 Reverse Transcriptase Inhibition (Wild-Type and Mutant Strains)
HIV-1 reverse transcriptase (RT) is a cornerstone target for antiretroviral therapy. This compound derivatives, specifically within the class of dihydro-alkyloxy-benzyl-oxopyrimidines (DABOs), have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov These compounds have demonstrated high potency against both wild-type (WT) HIV-1 and clinically relevant mutant strains. nih.gov
Enantioselectivity studies of 2-(alkyl/aryl)amino-6-benzylpyrimidin-4(3H)-ones revealed that the (R)-enantiomers were generally more potent than their (S)-counterparts and the racemic mixtures. nih.gov For instance, (R)-2 (MC2082) was highly effective, displaying potent inhibitory activities against WT RT, as well as the K103N, V106A, and Y188L mutant strains. nih.gov Interestingly, (R)-2 showed faster binding to the K103N mutant RT compared to the WT enzyme. nih.gov
Another series of DABO derivatives, the 5-alkyl-2-(N,N-disubstituted)amino-6-(2,6-difluorophenylalkyl)-3,4-dihydropyrimidin-4(3H)ones (F2-N,N-DABOs), were highly active at subnanomolar concentrations against both WT HIV-1 and the Y181C mutant, and at nanomolar to submicromolar levels against the K103N and Y188L mutants. These derivatives were more potent than earlier generations of DABOs and reference drugs like nevirapine (B1678648) and efavirenz.
Table 4: Inhibition of HIV-1 Reverse Transcriptase by Pyrimidine-Based NNRTIs
| Compound Series | Specific Compound Example | Target Strain(s) | Inhibitory Potency | Reference |
|---|---|---|---|---|
| 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones | (R)-2 (MC2082) | WT, K103N, V106A, Y188L | High | nih.gov |
| 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones | (R)-1 (MC1501) | L100I, Y181I | More efficient than (R)-2 | nih.gov |
| Dihydroalkoxybenzyloxopyrimidines | 5-isopropyl-2-[(methylthiomethyl)thio]-6-(benzyl)-pyrimidin-4-(1H)-one | Purified recombinant HIV RT | IC50 < 1 nM |
Dihydrofolate Reductase (DHFR) Inhibition (e.g., Plasmodium falciparum DHFR)
Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate biosynthesis pathway, essential for DNA synthesis and cell proliferation. It is a well-established target for antimicrobial and antimalarial drugs. The emergence of drug resistance in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the development of new DHFR inhibitors.
Pyrimidine-based compounds have long been a cornerstone of antifolate therapy. A fragment-based screening approach to identify new non-pyrimidine P. falciparum DHFR (PfDHFR) inhibitors identified several fragments with IC50 values in the micromolar range. One of the hits, 5–(4-chlorophenyl)pyrimidin-4-amine (fragment 1130), is structurally related to the this compound scaffold. Although it lacked certain groups deemed necessary for potent interaction with the enzyme, its identification highlights the potential of the pyrimidine core.
Quantitative structure-activity relationship (QSAR) and molecular docking studies on 2,4,6-trisubstituted pyrimidine derivatives have further guided the design of new PfDHFR inhibitors. These studies have shown that the pyrimidine ring interacts with key amino acid residues in the active site of the PfDHFR-TS enzyme.
Kinase Inhibition Profiling and Specificity
The pyrimidine core is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound have been investigated for their ability to selectively target and inhibit various kinases, which are pivotal regulators of cellular signaling pathways and are often dysregulated in diseases such as cancer.
One area of significant interest has been the development of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of the class III receptor tyrosine kinase (RTK) family. researchgate.net This family includes important oncogenic drivers like FMS-like tyrosine kinase 3 (FLT3), c-KIT, and platelet-derived growth factor receptor (PDGFR). Research has shown that these urea (B33335) derivatives can selectively target members of this kinase subfamily. researchgate.net For instance, a hit compound from this series demonstrated notable affinity for class III RTK members and exhibited promising antitumor activity in vitro. researchgate.net
Further studies have focused on optimizing the N-benzyl-2-phenylpyrimidin-4-amine scaffold as potent inhibitors of specific kinases. For example, modifications to the benzyl (B1604629) and phenyl rings have led to compounds with nanomolar inhibitory potency against certain kinases. acs.org The specificity of these inhibitors is a critical aspect of their development, aiming to minimize off-target effects. Kinase profiling assays, often screening against large panels of kinases, are employed to determine the selectivity of these compounds. For example, some derivatives have shown high selectivity for LIM kinase (Limk1) with IC50 values below 25 nM, while demonstrating lower activity against other kinases like ROCK and JNK.
The table below summarizes the inhibitory activity of selected this compound derivatives against various kinases.
Table 1: Kinase Inhibition by this compound Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|
| 19 | Class III RTKs | - | researchgate.net |
| 38 | USP1/UAF1 | 70 | acs.org |
| 39 | USP1/UAF1 | 210 | acs.org |
| 40 | USP1/UAF1 | 120 | acs.org |
| 45 | USP1/UAF1 | 160 | acs.org |
| 71 | USP1/UAF1 | 180 | acs.org |
| 23 | CDK6 | - | sci-hub.se |
| 66 | CDK6 | 71 | sci-hub.se |
| 66 | CDK9 | 30 | sci-hub.se |
Equilibrative Nucleoside Transporter (ENT) Inhibition
Equilibrative nucleoside transporters (ENTs), particularly ENT1 and ENT2, are integral membrane proteins that facilitate the transport of nucleosides and nucleoside analog drugs across cell membranes. ebi.ac.uk Their inhibition can modulate nucleoside-dependent signaling and enhance the efficacy of certain chemotherapeutic agents. The pyrimidine scaffold is a known feature in some ENT inhibitors.
While direct studies on this compound as an ENT inhibitor are limited, research on structurally related pyrimidine derivatives provides valuable insights. For instance, the well-characterized ENT1 inhibitor, S-(4-nitrobenzyl)-6-thioinosine (NBMPR), highlights the importance of the purine-like core for high-affinity binding. nih.govnih.gov Inhibition studies on [3H]uridine uptake often show a biphasic inhibition curve in the presence of NBMPR, which allows for the differentiation between ENT1 (high-affinity) and ENT2 (low-affinity) transport. nih.gov
A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues, which contain a related triazine core, demonstrated that these compounds can act as novel inhibitors of ENTs. researchgate.net The structure-activity relationship (SAR) in this series revealed that modifications to the N-aryl substituent significantly impacted the inhibitory effects on both ENT1 and ENT2. researchgate.net This suggests that the N-benzyl group in this compound derivatives could similarly influence their interaction with ENTs.
Table 2: Inhibition of ENT-mediated [3H]Uridine Uptake by NBMPR
| Transporter | IC50 | Reference |
|---|---|---|
| ENT1 | 11.3 nM | nih.gov |
| ENT2 | 9.6 µM | nih.gov |
Enzyme Kinetics Analysis (e.g., Michaelis-Menten Parameters, Inhibition Type Determination)
Understanding the kinetic mechanism of inhibition is crucial for characterizing the interaction between an inhibitor and its target enzyme. Enzyme kinetics analyses, such as the determination of Michaelis-Menten parameters (Km and Vmax) and the type of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed), provide a detailed picture of the inhibitor's mode of action.
For this compound derivatives that act as enzyme inhibitors, steady-state kinetic assays are commonly performed. For example, in the study of pyrimidine-based HIV-1 non-nucleoside reverse transcriptase inhibitors, kinetic assays were used to determine the inhibition mechanism against both wild-type and mutant forms of the enzyme. scispace.com
In the context of ENT inhibition by related compounds, kinetic analysis has shown that some inhibitors can reduce the Vmax of nucleoside transport without significantly affecting the Km. researchgate.net This pattern is indicative of non-competitive inhibition, where the inhibitor binds to a site on the transporter that is distinct from the substrate-binding site, thereby reducing the catalytic efficiency of transport. For instance, a potent analogue in the FPMINT series was found to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2. researchgate.net Such kinetic details are vital for the rational design of more effective and specific inhibitors based on the this compound scaffold.
Receptor Binding and Cellular Signaling Pathway Modulation
In addition to inhibiting enzymes, derivatives of this compound have been shown to interact with G-protein coupled receptors (GPCRs), modulating their activity and downstream signaling pathways. These interactions have been explored for several important receptor targets.
Histamine (B1213489) H3 Receptor Ligand Binding and Selectivity
The histamine H3 receptor (H3R) is a presynaptic autoreceptor in the central nervous system that modulates the release of histamine and other neurotransmitters. It is a promising target for the treatment of various neurological and psychiatric disorders.
Structure-activity relationship studies on a series of 2,4-diamino- and 2,4,6-triaminopyrimidines revealed that the N-benzylamine moiety is a key structural feature for high-affinity H3R binding. Specifically, the replacement of a 4-methylpiperazino group with an N-benzylamine group, along with other modifications, led to the discovery of N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine. This compound demonstrated high affinity for the human H3R with a Ki value of 4.49 ± 1.25 nM and over 6,500-fold selectivity against the histamine H4 receptor. nih.gov These findings underscore the potential of the this compound scaffold in developing potent and selective H3R ligands.
Table 3: Histamine H3 Receptor Binding Affinity of a Pyrimidine Derivative
| Compound | Target Receptor | Ki (nM) | Selectivity (H4R/H3R) | Reference |
|---|---|---|---|---|
| N4-benzyl-N2-(4-(3-(piperidin-1-yl)propoxy)phenyl)pyrimidine-2,4-diamine | hH3R | 4.49 ± 1.25 | >6,500 | nih.gov |
Chemokine Receptor Type 4 (CXCR4) Antagonism and Signaling Inhibition
The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, play a critical role in numerous physiological and pathological processes, including cancer metastasis and inflammation. nih.gov Consequently, CXCR4 antagonists are of significant therapeutic interest.
A novel class of non-peptidic, small-molecule CXCR4 antagonists based on a dipyrimidine amine structure has been developed. nih.gov Specifically, compounds in the N,N'-(1,4-phenylenebis(methylene))dipyrimidin-2-amines series have demonstrated potent CXCR4 antagonism. The lead compound from this series, designated as compound 26 (or 508MCl), exhibited subnanomolar potency in several in vitro assays, including competitive binding, Matrigel invasion, and inhibition of the Gαi-mediated cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. nih.gov These compounds effectively inhibit CXCL12-mediated chemotaxis and downstream signaling events, highlighting the potential of the pyrimidine amine scaffold in targeting the CXCR4/CXCL12 axis. nih.govplos.org
Table 4: In Vitro Potency of a Dipyrimidine Amine CXCR4 Antagonist
| Compound | Assay | IC50 | Reference |
|---|---|---|---|
| 26 (508MCl) | CXCR4/CXCL12 Function | ~1 nM | nih.gov |
Anti-Amyloid-β Aggregation Properties
Alzheimer's disease is characterized by the extracellular deposition of amyloid-β (Aβ) peptides into senile plaques. Inhibiting the aggregation of Aβ is a primary therapeutic strategy.
Investigations into 2,4-disubstituted pyrimidines have revealed their potential as inhibitors of Aβ aggregation. nih.gov In one study, a derivative, N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine, showed good inhibition of human acetylcholinesterase (hAChE)-induced aggregation of Aβ1-40 fibrils, with a 59% inhibition at a concentration of 100 μM. nih.gov This activity was significantly better than that of the approved drug donepezil.
Furthermore, a series of 2-benzylpiperidin-N-benzylpyrimidin-4-amines have been explored as multi-targeted agents for Alzheimer's disease, with a focus on their anti-Aβ aggregation properties. researchgate.net Molecular modeling studies suggest that the central pyrimidine ring serves as a suitable template for developing inhibitors that can target multiple pathological pathways in Alzheimer's disease, including Aβ aggregation. nih.govresearchgate.net
Table 5: Inhibition of Aβ Aggregation by this compound Derivatives
| Compound | Assay | Inhibition (%) | Concentration (µM) | Reference |
|---|---|---|---|---|
| N-benzyl-2-(4-methylpiperazin-1-yl)pyrimidin-4-amine (7d) | hAChE-induced Aβ1-40 aggregation | 59 | 100 | nih.gov |
| N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (8e) | Amyloid aggregation | 40 | 25 | researchgate.net |
| 6-chloro-N-(3,4-dimethoxybenzyl)-1,2,3,4-tetrahydroacridin-9-amine (9e) | Aβ-aggregation | 75.7 | 25 | researchgate.net |
| 6-chloro-N-(3,4-dimethoxyphenethyl)-1,2,3,4-tetrahydroacridin-9-amine (11b) | Aβ-aggregation | 85.9 | 25 | researchgate.net |
Cellular Biological Activity Assessment (In Vitro Models)
Evaluation in Disease-Relevant Cell Lines (e.g., Cancer Cell Proliferation Inhibition)
The initial step in assessing the therapeutic potential of this compound derivatives is to evaluate their activity in cell lines that are relevant to a specific disease, such as cancer. A primary measure of efficacy in this context is the inhibition of cancer cell proliferation.
Researchers have synthesized and tested series of these derivatives against various cancer cell lines. For instance, a class of N-benzyl-2-phenylpyrimidin-4-amine derivatives was identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a target implicated in DNA damage repair and considered valuable for cancer therapy. nih.gov These compounds were evaluated for their ability to suppress the growth of non-small cell lung cancer (NSCLC) cells. The potency of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit cell proliferation by 50%.
Similarly, other studies have utilized broad screening panels, such as the National Cancer Institute's (NCI) 60-cancer cell line panel, to assess the antiproliferative activity of new derivatives across a wide spectrum of human cancers. mdpi.com For example, a series of 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-linked sulfonamides were screened to reveal significant growth inhibition against multiple cancer cell types, including leukemia, melanoma, and breast cancer. mdpi.com The results from these screenings help to identify which cancer types are most sensitive to a particular compound and inform structure-activity relationships (SAR).
Table 1: Antiproliferative Activity of Selected this compound Derivatives in Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Compound | Target | Cell Line | Cancer Type | IC₅₀ (µM) | Source |
|---|---|---|---|---|---|
| ML323 (70) | USP1/UAF1 | H1299 | Non-Small Cell Lung | < 10 | nih.gov |
| Compound 12e | V600EBRAF | Multiple | Leukemia, Melanoma, etc. | Not specified, but showed high GI% | mdpi.com |
| Compound 12l | V600EBRAF | Multiple | Leukemia, Melanoma, etc. | Not specified, but showed high GI% | mdpi.com |
| NVP | HIV-1 RT | MT-4 | Not Applicable | 0.04 ± 0.005 | acs.org |
| EFV | HIV-1 RT | MT-4 | Not Applicable | 0.0014 ± 0.0002 | acs.org |
Cellular Target Engagement and Downstream Pathway Modulation
Confirming that a compound interacts with its intended molecular target within a cell—a concept known as target engagement—is crucial for validating its mechanism of action. biorxiv.orgnih.gov For this compound derivatives, this involves assays that directly measure the binding of the compound to its target protein and the subsequent effects on downstream signaling pathways.
Several advanced techniques are employed to measure target engagement in intact cells. The Cellular Thermal Shift Assay (CETSA) is a biophysical method based on the principle that a protein's thermal stability increases when a ligand is bound to it. researchgate.net By heating cells treated with a compound and measuring the amount of soluble target protein remaining, researchers can confirm direct binding. nih.govresearchgate.net Another powerful method is the NanoBRET® Target Engagement assay, which uses bioluminescence resonance energy transfer (BRET) between a NanoLuc® luciferase-tagged target protein and a fluorescent tracer to quantify compound binding in live cells. promega.com.au
In the case of the N-benzyl-2-phenylpyrimidin-4-amine derivatives targeting the USP1/UAF1 deubiquitinase, studies have demonstrated a clear link between target engagement and downstream effects. nih.gov USP1's substrates include monoubiquitinated Proliferating Cell Nuclear Antigen (Ub-PCNA). Inhibition of USP1/UAF1 by these compounds leads to an accumulation of Ub-PCNA. Researchers have shown a strong correlation between the compounds' IC₅₀ values for USP1/UAF1 inhibition and the observed increase in Ub-PCNA levels in H1299 NSCLC cells, confirming that the compounds engage their target and modulate the intended pathway. nih.gov Western blotting is a common technique used to detect these changes in protein levels and their modification states (e.g., ubiquitination). nih.gov
Table 2: Correlation between USP1/UAF1 Inhibition and Downstream Marker Modulation This table is interactive. You can sort and filter the data.
| Compound | USP1/UAF1 Inhibition IC₅₀ (µM) | Fold Change in Ub-PCNA | Source |
|---|---|---|---|
| 1 | >57 | 1.1 | nih.gov |
| 37 | 1.8 | 3.5 | nih.gov |
| 45 | 0.16 | 4.8 | nih.gov |
| 53 | 0.08 | 5.1 | nih.gov |
| 70 (ML323) | 0.02 | 6.2 | nih.gov |
Cellular Viability Assessment for Lead Candidate Selection
While evaluating a compound's ability to inhibit proliferation in cancer cells is key, it is equally important to assess its general effect on cell viability. This helps to distinguish between targeted antiproliferative effects and non-specific cytotoxicity. Cellular viability assays are fundamental for selecting lead candidates that are potent against their target cells while having minimal toxic effects on normal cells, indicating a favorable therapeutic window.
Assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are widely used to quantify cell viability. nih.gov This colorimetric assay measures the metabolic activity of cells, which is typically proportional to the number of viable cells. The result is often expressed as the CC₅₀ (50% cytotoxic concentration), the compound concentration that causes the death of 50% of the cells.
For the N-benzyl-2-phenylpyrimidin-4-amine derivatives targeting USP1/UAF1, a strong correlation was observed between the inhibition of the target enzyme and a decrease in the survival of non-small cell lung cancer cells. nih.gov This finding establishes that the intended mechanism of action (USP1/UAF1 inhibition) is responsible for the observed cancer cell death. The ratio of a compound's cytotoxicity (CC₅₀) to its efficacy (IC₅₀ or EC₅₀) is known as the Selectivity Index (SI). A high SI is a desirable characteristic for a lead candidate, as it suggests that the compound can achieve its therapeutic effect at concentrations that are not broadly toxic to cells. acs.orgmdpi.com These viability assessments are critical for triaging compounds and prioritizing those with the most promising profiles for further preclinical development. nih.gov
Table 3: Cellular Viability and Selectivity of an Exemplary Compound Series (Anti-HIV Context) This table is interactive. You can sort and filter the data.
| Compound | Anti-HIV Activity EC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI) | Source |
|---|---|---|---|---|
| (R)-1 | 0.0003 ± 0.0001 | > 298 | > 993,333 | acs.org |
| (S)-1 | 0.003 ± 0.0002 | > 298 | > 99,333 | acs.org |
| (R)-2 | 0.001 ± 0.0001 | > 326 | > 326,000 | acs.org |
| (S)-2 | 0.02 ± 0.002 | > 326 | > 16,300 | acs.org |
| Nevirapine | 0.04 ± 0.005 | 74 ± 15 | 1,850 | acs.org |
Structure Activity Relationship Sar Studies of N Benzylpyrimidin 4 Amine Derivatives
Correlating Structural Features with In Vitro Biological Activity
The biological activity of N-Benzylpyrimidin-4-amine derivatives is profoundly influenced by the nature and position of substituents on both the pyrimidine (B1678525) ring and the benzyl (B1604629) group. Through extensive in vitro screening, a wealth of data has been generated, allowing for a detailed correlation between specific structural modifications and the resulting activity profiles.
Influence of Substituents on the Pyrimidine Ring System on Activity Profiles
The pyrimidine core is a crucial determinant of the biological activity of these derivatives. Modifications to this heterocyclic system have been shown to significantly impact potency. For instance, in the context of USP1/UAF1 deubiquitinase inhibitors, replacing a quinazoline (B50416) core with a pyrimidine scaffold was well-tolerated and offered the advantage of reduced molecular weight and lipophilicity. acs.orgnih.gov This initial modification resulted in a compound with comparable potency to the original lead. acs.orgnih.gov
Further exploration of the pyrimidine ring revealed that the position of substituents is critical. The introduction of a methyl group at the 5-position of the pyrimidine ring led to a notable two-fold increase in potency. acs.orgnih.gov Conversely, moving this methyl group to the 6-position resulted in a three-fold decrease in activity. acs.orgnih.gov Interestingly, the presence of dimethyl groups at both the 5- and 6-positions, as well as a cyclopentylpyrimidine analog, were well-tolerated, demonstrating the complex interplay of steric and electronic effects on the pyrimidine scaffold. nih.gov
In a different series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, the nature of the substituent at the C-2 position of the pyrimidine ring played a significant role in determining inhibitory activity and selectivity. nih.gov These findings underscore the sensitivity of the biological target to the steric and electronic properties of substituents on the pyrimidine ring. nih.gov
Table 1: Influence of Pyrimidine Ring Substituents on USP1/UAF1 Inhibitory Activity
| Compound | Pyrimidine Ring Substitution | IC50 (nM) |
|---|---|---|
| 37 | Unsubstituted | ~140 |
| 38 | 5-Methyl | 70 |
| 39 | 6-Methyl | 210 |
| 40 | 5,6-Dimethyl | 120 |
| 45 | Cyclopentylpyrimidine | 160 |
Source: Journal of Medicinal Chemistry, 2014. acs.orgnih.gov
Role of Benzyl Moiety Modifications on Potency and Selectivity
The benzyl moiety of this compound derivatives offers a versatile handle for synthetic modification, and alterations to this part of the molecule have proven to be a fruitful strategy for enhancing potency and selectivity. In the pursuit of potent USP1/UAF1 inhibitors, initial modifications to a thiophene (B33073) group, which served as a surrogate for the benzyl moiety in the high-throughput screening hit, were generally well-tolerated with only minor effects on potency. acs.org Replacing the thiophene with an unsubstituted phenyl ring led to a modest improvement in activity. acs.org
A key breakthrough came with the exploration of substitutions on the phenyl ring of the benzyl group. While many electron-withdrawing and electron-donating groups resulted in a relatively flat SAR, the introduction of a phenyl ring at the 4-position of the benzylamine (B48309) was well-tolerated. acs.org This discovery opened the door to a variety of analogs, with potencies approaching the 1 µM range. acs.org Specifically, the introduction of a 4-pyridine or a 3-pyridine at this position led to compounds with IC50 values of 1.9 µM and 1.1 µM, respectively. acs.org The 3-pyridine analog was chosen for further optimization due to the potential for 4-pyridine derivatives to interact with cytochrome P450 enzymes. acs.org
Further modifications focused on the other end of the molecule, specifically the 2-phenyl group attached to the pyrimidine ring. Replacing the trifluoromethyl group on this phenyl ring with an isopropyl group led to a significant increase in potency. acs.org However, attempts to further improve activity by introducing other electron-withdrawing groups or replacing the phenyl ring with cyclopentyl or nitrogen-containing heterocycles were unsuccessful, resulting in inactive compounds. acs.org
Table 2: Impact of Benzyl Moiety Modifications on USP1/UAF1 Inhibitory Activity
| Compound | Benzyl Moiety Modification | IC50 (µM) |
|---|---|---|
| 3 | Unsubstituted Phenyl | 3.1 |
| 12 | 4-Phenylbenzyl | 3.7 |
| 16 | 4-(4-Pyridyl)benzyl | 1.9 |
| 17 | 4-(3-Pyridyl)benzyl | 1.1 |
Source: Journal of Medicinal Chemistry, 2014. acs.org
Impact of Stereochemistry on Biological Activity (e.g., Enantioselectivity Studies)
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, can have a profound impact on its biological activity. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral, and often exhibit a high degree of stereoselectivity in their interactions with small molecules. nih.govnih.gov In the context of this compound derivatives, the introduction of a stereogenic center at the benzylic position of the C-6 substituent in a series of pyrimidine-based non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1 led to a systematic investigation of their enantioselective activity. acs.org
The study revealed that the (R)-enantiomer of one of the lead compounds was significantly more potent, by a factor of 2800- to 11000-fold, than the corresponding (S)-enantiomer in inhibiting both wild-type HIV-1 and three mutant strains. acs.org This dramatic difference in activity highlights the critical importance of stereochemistry in the interaction of these compounds with the viral reverse transcriptase enzyme. The (R)-enantiomer was also found to be slightly more potent and selective than the racemic mixture. acs.org These findings underscore that for certain classes of this compound derivatives, the biological activity is highly dependent on the specific stereoisomer, a crucial consideration for drug design and development. nih.govacs.org
Development of Pharmacophores for Specific Target Interactions
A pharmacophore model represents the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. The development of such models is a powerful tool in drug discovery, enabling the virtual screening of large compound libraries to identify new potential hits and guiding the design of more potent and selective analogs. researchgate.net For this compound derivatives, pharmacophore modeling has been employed to understand their interactions with specific biological targets, such as VCP/p97, an enzyme implicated in cancer. researchgate.netcolab.ws
These models typically define key features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings that are crucial for binding to the target protein. researchgate.net By aligning a series of active this compound derivatives, a common pharmacophore hypothesis can be generated, which encapsulates the shared structural features responsible for their activity. researchgate.net This information provides valuable insights into the binding mode of these inhibitors and can be used to rationalize the observed SAR. For example, a pharmacophore model might reveal that a hydrogen bond acceptor at a specific position on the pyrimidine ring and a hydrophobic group on the benzyl moiety are essential for high-affinity binding.
Lead Optimization Strategies Guided by SAR Principles
Lead optimization is an iterative process in drug discovery that aims to improve the properties of a promising lead compound, such as its potency, selectivity, and pharmacokinetic profile. nih.govbruker.com The SAR data generated for this compound derivatives provides the guiding principles for this optimization process. gardp.org By understanding which structural modifications lead to enhanced activity, medicinal chemists can rationally design and synthesize new analogs with improved therapeutic potential. bruker.com
For example, the discovery that a 5-methyl substituent on the pyrimidine ring of a USP1/UAF1 inhibitor doubled its potency provided a clear direction for further optimization. acs.orgnih.gov Similarly, the identification of the 3-pyridyl group on the benzyl moiety as a favorable substitution guided the subsequent round of analog synthesis. acs.org This iterative cycle of design, synthesis, and testing, informed by SAR, is a cornerstone of modern drug discovery. bruker.com The ultimate goal is to develop a compound with a desirable balance of potency, selectivity, and drug-like properties, making it a suitable candidate for further preclinical and clinical development. nih.govbruker.com
Medicinal Chemistry and Chemical Biology Applications of N Benzylpyrimidin 4 Amine
Scaffold Optimization and Chemical Library Design
The N-benzylpyrimidin-4-amine core is a versatile scaffold that has been extensively utilized in the design of chemical libraries for drug discovery. chemrxiv.org Its amenability to chemical modification allows for the systematic exploration of structure-activity relationships (SAR), a crucial step in optimizing lead compounds.
A notable example of scaffold optimization involves the development of potent inhibitors of USP1/UAF1 deubiquitinase, a promising anticancer target. nih.govnih.gov Starting from a high-throughput screening (HTS) hit, medicinal chemistry efforts focused on modifying the this compound core. nih.govacs.org These efforts led to the identification of ML323 and related derivatives with nanomolar inhibitory potency against USP1/UAF1. nih.govnih.gov The optimization process involved exploring various substituents on both the pyrimidine (B1678525) and benzyl (B1604629) rings to enhance potency and improve drug-like properties. nih.govacs.org
The design of chemical libraries based on the this compound scaffold often involves a fragment-based approach. gsconlinepress.com This strategy allows for the exploration of diverse chemical space by combining different fragments with the core scaffold. For instance, libraries of this compound derivatives have been synthesized and screened for various biological activities, including anticancer and anti-inflammatory effects. gsconlinepress.com
The following table summarizes key findings from scaffold optimization studies of this compound derivatives:
| Target | Initial Hit Potency | Optimized Potency | Key Modifications | Reference |
| USP1/UAF1 | 7.9 μM | Nanomolar | Substitution on benzyl and pyrimidine rings | nih.govacs.org |
| p38α | 26.2 nM | <10 nM | Consensus fingerprint similarity and Butina clustering | chemrxiv.org |
| EGFR | - | 3.63 nM | 3-bromo-4-chlorophenyl substitution | ekb.eg |
Rational Drug Design Approaches for this compound Analogs
Rational drug design, which relies on the knowledge of a biological target's structure and function, has been instrumental in the development of this compound analogs. wikipedia.org This approach enables the design of molecules that are complementary in shape and charge to the target's binding site, leading to enhanced potency and selectivity. wikipedia.org
Structure-based drug design has been successfully applied to optimize this compound derivatives as inhibitors of various enzymes. For example, in the development of TYK2 inhibitors, structure-based design was used to guide the modification of a lead molecule, resulting in improved potency and selectivity. nih.gov Similarly, the design of dihydroalkoxybenzyloxopyrimidine derivatives as HIV reverse transcriptase inhibitors was guided by the crystal structure of the enzyme's non-nucleoside inhibitor binding pocket. nih.gov
Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, play a crucial role in rational drug design. unisi.itresearchgate.net These methods help to predict the binding affinity and biological activity of designed compounds, thereby prioritizing synthetic efforts. For instance, 3D-QSAR and molecular docking studies have been used to guide the design of this compound derivatives as VCP/p97 inhibitors. researchgate.netresearchgate.net
The table below highlights examples of rational drug design approaches applied to this compound analogs:
| Target | Design Approach | Key Findings | Reference |
| TYK2 | Structure-based design | Improved potency and selectivity | nih.gov |
| HIV Reverse Transcriptase | Structure-based design | Development of potent inhibitors | nih.gov |
| VCP/p97 | 3D-QSAR and molecular docking | Guided design of inhibitors | researchgate.net |
| FLT3 | Molecular modeling | Identified critical residues for binding | mdpi.com |
Fragment-Based Drug Discovery Concepts in Pyrimidine Research
Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying novel lead compounds. nih.gov This approach involves screening small, low-molecular-weight fragments for weak binding to a biological target. nih.gov The identified fragments are then optimized and grown into more potent, drug-like molecules. nih.gov
The pyrimidine scaffold, including this compound, is well-suited for FBDD due to its versatility and ability to be elaborated in multiple directions. gsconlinepress.com In the context of pyrimidine research, FBDD has been used to develop inhibitors for a variety of targets, including protein kinases and enzymes involved in cancer and infectious diseases. gsconlinepress.commdpi.com
For example, FBDD has been employed to identify fragments that bind to Pin1, a protein implicated in cancer. acs.org These fragments were then optimized to develop potent and selective covalent inhibitors. acs.org Similarly, FBDD has been used to discover inhibitors of M. abscessus PPAT, an enzyme involved in mycobacterial pathogenesis. mdpi.com
The following table summarizes key applications of FBDD in pyrimidine research:
| Target | FBDD Approach | Key Findings | Reference |
| Pin1 | Covalent fragment screening | Discovery of potent and selective inhibitors | acs.org |
| M. abscessus PPAT | Biophysical screening and X-ray crystallography | Identification of fragment hits | mdpi.com |
| IAP proteins | Structure-based fragment growing | Generation of potent dual antagonists | astx.com |
Multi-Targeted Ligand Design Utilizing the this compound Core
The development of multi-targeted ligands, which can simultaneously modulate multiple biological targets, is a promising strategy for treating complex diseases like Alzheimer's disease (AD) and cancer. unisi.it The this compound core has been successfully employed in the design of such multi-targeted agents. unisi.itresearchgate.net
In the context of AD, this compound derivatives have been designed to target multiple components of the disease pathology, including cholinesterases, β-amyloid aggregation, and β-secretase (BACE-1). unisi.itresearchgate.net For example, a series of N-benzylpyrimidin-4-amines bearing a benzylpiperidine moiety were shown to inhibit both cholinesterases and BACE-1, as well as prevent Aβ aggregation. unisi.it
Similarly, N-benzylpyrrolidine derivatives have been developed as multi-targeted agents for AD, exhibiting balanced inhibition of cholinesterases and BACE-1, along with neuroprotective effects. researchgate.net The design of these multi-targeted ligands often involves combining pharmacophoric elements from known inhibitors of the individual targets.
The table below provides examples of multi-targeted ligands based on the this compound core:
| Disease | Targets | Key Findings | Reference |
| Alzheimer's Disease | Cholinesterases, BACE-1, Aβ aggregation | Balanced inhibition of multiple targets | unisi.itresearchgate.net |
| Alzheimer's Disease | Cholinesterases, BACE-1 | Neuroprotective and cognitive-enhancing effects | researchgate.net |
| Cancer | Class III Receptor Tyrosine Kinases | Selective inhibition of multiple kinases | nih.gov |
Preclinical Target Validation Studies (In Vitro)
In vitro preclinical studies are essential for validating the therapeutic potential of this compound derivatives and confirming their mechanism of action. These studies are typically conducted in cell-based assays and provide crucial information on the compound's cellular activity, selectivity, and target engagement.
For instance, in the development of USP1/UAF1 inhibitors, a strong correlation was observed between the compounds' IC50 values for USP1/UAF1 inhibition and their activity in non-small cell lung cancer cells. nih.govnih.gov Specifically, the inhibitors led to increased levels of monoubiquitinated PCNA (a substrate of USP1) and decreased cell survival, confirming on-target activity. nih.govnih.gov
Similarly, in vitro studies of pyrimidine-based Pin1 inhibitors demonstrated their ability to inhibit the growth of human colon and breast cancer cells. acs.org The cellular potency of these inhibitors was found to be influenced by their hydrophobicity, which affects their cell permeability. acs.org
The following table summarizes key in vitro preclinical findings for this compound derivatives:
| Compound Class | Target | In Vitro Model | Key Findings | Reference |
| N-benzyl-2-phenylpyrimidin-4-amine | USP1/UAF1 | Non-small cell lung cancer cells | Increased Ub-PCNA levels, decreased cell survival | nih.govnih.gov |
| Pyrimidine derivatives | Pin1 | Human colon and breast cancer cells | Potent anticancer activity | acs.org |
| Pyrrolo[2,3-d]pyrimidine derivatives | TBK1 | Human monocytic cells | Inhibition of downstream gene expression | bohrium.com |
Development of this compound as Chemical Probes
Chemical probes are small molecules that are used to study the function of biological targets in cells and in vivo. rjeid.com The this compound scaffold has been utilized in the development of chemical probes for various targets, including enzymes and receptors. acs.orgrcsb.org
A key requirement for a chemical probe is high potency and selectivity for its target. The development of ML323, a potent and selective inhibitor of USP1/UAF1, is a prime example of a chemical probe derived from the this compound scaffold. acs.org ML323 has been used to investigate the role of USP1/UAF1 in DNA damage repair and other cellular processes. nih.govnih.gov
Chemical probes are often modified with tags, such as biotin (B1667282) or fluorescent dyes, to facilitate their detection and isolation. nih.govnih.gov For example, biotinylated probes can be used to pull down their target protein from cell lysates, allowing for its identification and characterization. rcsb.orgnih.gov The development of biotinylated probes based on the this compound scaffold would be a valuable tool for studying the interactome of its target proteins.
The table below outlines the potential development of this compound-based chemical probes:
| Probe Type | Target | Application | Potential Advantage |
| Potent and selective inhibitor | USP1/UAF1 | Target validation, pathway elucidation | High potency and selectivity |
| Biotinylated probe | Target of interest | Target identification, protein pull-down | Covalent labeling for stable interaction |
| Fluorescent probe | Target of interest | Cellular imaging, localization studies | Visualization of target in living cells |
Future Directions and Emerging Research Avenues for N Benzylpyrimidin 4 Amine
Integration of Advanced Computational and Experimental Methodologies
The synergy between computational and experimental approaches is becoming indispensable for accelerating the drug discovery process for N-benzylpyrimidin-4-amine derivatives. Advanced computational techniques are being employed to rationalize structure-activity relationships (SAR) and to guide the design of more potent and selective inhibitors.
Atom-based three-dimensional quantitative structure-activity relationship (3D-QSAR) and pharmacophore modeling are prominent computational tools used in this field. researchgate.net For instance, these models have been successfully developed for this compound derivatives targeting the Valosin-containing protein (VCP/p97), a key player in ubiquitin-mediated protein degradation and a target for cancer therapy. researchgate.netresearchgate.netresearchgate.net These theoretical models are generated from a series of known inhibitors and help to identify the key structural features required for biological activity. researchgate.net Such computational studies can elucidate favorable and unfavorable regions for features like hydrogen bond donors, electron-withdrawing groups, and hydrophobicity, providing a roadmap for synthetic chemists. researchgate.net
These in silico predictions are then validated through experimental methodologies. The synthesis of novel analogues is a critical step, often involving multi-step reaction sequences. For example, the synthesis of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been achieved through Suzuki coupling reactions to link different aryl groups to the pyrimidine (B1678525) core. nih.govacs.org Similarly, nucleophilic aromatic substitution is a common strategy to introduce various amine side chains. nih.gov Once synthesized, the compounds undergo rigorous experimental evaluation, including in vitro enzyme inhibition assays and cell-based assays to determine their potency and efficacy. nih.govnih.gov The strong correlation observed between the computationally predicted activity and the experimentally determined inhibitory concentrations (IC₅₀) for targets like USP1/UAF1 validates the robustness of the integrated approach. nih.govacs.org This iterative cycle of computational design, chemical synthesis, and biological testing is crucial for the efficient optimization of lead compounds.
Exploration of Novel Biological Targets for Therapeutic Intervention
The inherent versatility of the this compound scaffold has prompted its investigation against a wide array of biological targets implicated in various diseases. While initial research has established its potential in several areas, the exploration for new applications continues to be a vibrant field of research.
One of the most promising areas is in oncology . Derivatives of this compound have been identified as potent inhibitors of the USP1/UAF1 deubiquitinase complex, a known regulator of the DNA damage response and a promising anticancer target. nih.govacs.org The compound ML323 and related analogues have shown nanomolar inhibitory potency against USP1/UAF1, leading to decreased cell survival in non-small cell lung cancer models. nih.govacs.org Another cancer target is the Valosin-containing protein (VCP/p97), which is crucial for cellular protein degradation pathways. researchgate.netresearchgate.net Computational and docking studies have been performed on this compound derivatives as VCP/p97 inhibitors. researchgate.netresearchgate.net Furthermore, the methyltransferase-like 3 (METTL3) enzyme, an emerging target in ovarian cancer, has been successfully inhibited by derivatives containing this scaffold. acs.org
Beyond cancer, this chemical class has shown significant promise against infectious diseases . Researchers have developed 2-(Alkyl/Aryl)amino-6-benzylpyrimidin-4(3H)-ones as inhibitors of both wild-type and mutant HIV-1 reverse transcriptase. acs.org Betulinic acid derivatives incorporating an this compound moiety have also demonstrated potent anti-HIV activity. nih.gov More recently, the scaffold was used to develop potent dual inhibitors of the plasmodial kinases PfGSK3 and PfPK6, which are essential for the survival of the malaria parasite, Plasmodium falciparum. acs.org
The treatment of neurodegenerative diseases represents another key research avenue. Derivatives have been designed as dual inhibitors of cholinesterases (AChE and BuChE) and amyloid-beta (Aβ) aggregation, two key pathological pathways in Alzheimer's disease. nih.gov The central pyrimidine ring serves as an effective template for developing such multi-target agents. nih.govmolaid.com
The diverse range of validated targets highlights the chemical tractability of the this compound core and strongly suggests that future screening efforts could uncover activity against other kinases, enzymes, or receptor systems, further broadening its therapeutic potential.
Development of Next-Generation this compound Derivatives with Enhanced Profiles
A primary focus of current research is the rational design and synthesis of next-generation derivatives with improved potency, selectivity, and drug-like properties. Structure-activity relationship (SAR) studies are at the heart of these medicinal chemistry efforts, systematically modifying the core scaffold to achieve desired therapeutic profiles.
Extensive SAR studies on N-benzyl-2-phenylpyrimidin-4-amine derivatives as USP1/UAF1 inhibitors have led to compounds with over 100-fold improvement in activity compared to the initial screening hit. nih.gov Modifications at various positions of the pyrimidine and benzyl (B1604629) rings have been explored to optimize potency and other pharmacological properties. For example, replacing a quinazoline (B50416) core with a pyrimidine was found to be well-tolerated, resulting in compounds with comparable potency but lower molecular weight and lipophilicity. nih.gov One such optimized compound, ML323, not only exhibits nanomolar inhibitory potency but also possesses good kinetic solubility and a favorable Log D value, both of which are important for oral bioavailability. acs.org
In the context of Alzheimer's disease, SAR exploration of 2,4-disubstituted pyrimidines revealed that the nature of substituents significantly impacts the biological activity profile. nih.govmolaid.com For instance, incorporating a naphthylmethyl group at the N-4 position led to the most potent AChE inhibitor in one series, while a different substitution pattern yielded a highly selective BuChE inhibitor. nih.gov This demonstrates that fine-tuning the derivative structure can modulate the activity and selectivity against different targets.
The development of anti-HIV agents has also benefited from detailed SAR studies. The resolution of racemic mixtures of 6-benzylpyrimidin-4(3H)-ones into individual enantiomers revealed significant enantioselectivity in their activity against HIV-1, with one enantiomer often being substantially more potent. acs.org Such studies are crucial for developing more effective and potentially safer drugs by eliminating inactive or off-target enantiomers.
Future development will likely focus on creating derivatives that not only have high potency but also possess optimized pharmacokinetic and pharmacodynamic properties, paving the way for clinical evaluation.
Table 1: Selected this compound Derivatives and their Biological Targets
| Compound Class | Biological Target | Therapeutic Area | Key Findings | Reference(s) |
|---|---|---|---|---|
| N-Benzyl-2-phenylpyrimidin-4-amines | USP1/UAF1 Deubiquitinase | Oncology | Nanomolar inhibitory potency; activity in non-small cell lung cancer cells. | nih.gov, acs.org |
| This compound derivatives | VCP/p97 | Oncology | Identified as potential inhibitors through computational models. | researchgate.net, researchgate.net |
| 2-(Alkyl/Aryl)Amino-6-Benzylpyrimidin-4(3H)-ones | HIV-1 Reverse Transcriptase | Infectious Disease | Potent inhibition of wild-type and mutant HIV-1; demonstrated enantioselectivity. | acs.org |
| 2,4-Disubstituted Pyrimidines | Cholinesterases (AChE, BuChE), Aβ-Aggregation | Neurodegenerative Disease | Dual-activity inhibitors targeting multiple pathological routes in Alzheimer's disease. | nih.gov |
| 2,4,5-Trisubstituted Pyrimidines | PfGSK3/PfPK6 Kinases | Infectious Disease | Dual inhibitors active against blood-stage malaria parasites. | acs.org |
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| N-benzyl-2-phenylpyrimidin-4-amine |
| ML323 (2-(2-isopropylphenyl)-N-((1-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)methyl)pyrimidin-4-amine) |
| 2-(Alkyl/Aryl)amino-6-benzylpyrimidin-4(3H)-ones |
| N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine |
| 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine |
Q & A
Q. What are the common synthetic routes for N-Benzylpyrimidin-4-amine, and what factors influence reaction efficiency?
Methodological Answer: A microwave-assisted synthesis route has been reported, involving the reaction of S-methylisothiourea sulphate with benzylamine and benzoyl acetone under controlled microwave irradiation (450 W for 18 minutes). Key factors influencing efficiency include:
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis at 100–120 K resolves molecular geometry, hydrogen bonding (N–H⋯N), and π–π interactions (e.g., centroid distances of 3.672 Å). Data-to-parameter ratios of 12.7–13.4 ensure structural reliability .
- NMR/IR : Proton environments and functional groups (e.g., pyrimidine rings, benzyl groups) are validated via spectral analysis.
Q. What are the key molecular properties critical for handling this compound in research?
Methodological Answer:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₂H₁₈N₂ | |
| Molecular weight | 190.29 g/mol | |
| Melting point | 112–114 °C | |
| Stability | Sensitive to prolonged light/heat; store in inert atmospheres |
Advanced Research Questions
Q. How can researchers optimize reaction conditions for this compound synthesis when encountering low yields or impurities?
Methodological Answer:
- Temperature control : Microwave irradiation at 300–450 W minimizes side reactions.
- Solvent selection : Chloroform/methanol mixtures reduce byproduct formation during crystallization .
- Purification troubleshooting : Adjust ethyl acetate/petroleum ether ratios in column chromatography to improve separation of polar impurities.
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Methodological Answer:
- Enzyme inhibition assays : Validate conflicting cholinesterase inhibition data using standardized protocols (e.g., Ellman’s method) and control compounds.
- Computational docking : Molecular docking studies (e.g., AutoDock Vina) reconcile discrepancies by modeling ligand-target interactions (e.g., binding affinities to acetylcholinesterase active sites) .
Q. How do computational methods contribute to understanding this compound reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Predicts electron distribution in the pyrimidine ring, explaining nucleophilic attack sites.
- Molecular dynamics simulations : Analyze solvent effects on reaction pathways (e.g., chloroform vs. methanol polarity) .
Structural and Intermolecular Analysis
Q. How is the crystal packing of this compound characterized, and what intermolecular interactions dominate?
Methodological Answer:
Q. Table 1: Crystallographic Parameters
| Parameter | Value (from ) |
|---|---|
| Temperature (K) | 100 |
| R factor | 0.038 |
| wR factor | 0.103 |
| Dihedral angles | 25.48° (pyrimidine-phenyl) |
Q. Table 2: Synthetic Conditions
| Variable | Optimal Condition |
|---|---|
| Microwave power | 450 W (initial step) |
| Reaction time | 18 minutes (first irradiation) |
| Solvent system | Chloroform:methanol (3:1) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
